Product packaging for (2,6-Difluorophenyl)methanesulfonamide(Cat. No.:CAS No. 256651-60-2)

(2,6-Difluorophenyl)methanesulfonamide

Cat. No.: B1422844
CAS No.: 256651-60-2
M. Wt: 207.2 g/mol
InChI Key: XMCMBLABGQFAJA-UHFFFAOYSA-N
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Description

(2,6-Difluorophenyl)methanesulfonamide is a high-purity chemical compound serving as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Sulfonamide functional groups are a cornerstone of medicinal chemistry, forming the basis of several groups of drugs that exhibit a range of pharmacological activities . This specific difluorophenyl-substituted methanesulfonamide is of particular interest for constructing more complex molecules with potential biological activity. Compounds with the sulfonamide functional group are known to act on enzyme targets like carbonic anhydrase and dihydropteroate synthetase, leading to applications in treating diverse conditions such as diuresis, hypoglycemia, and inflammation . The 2,6-difluorophenyl moiety is a common structural feature in agrochemical and pharmaceutical intermediates, often used to modulate the molecule's electronic properties, metabolic stability, and binding affinity . Researchers utilize this chemical as a key precursor in novel synthetic pathways, including methods that avoid the use of genotoxic reagents like methanesulfonyl chloride or expensive metal catalysts . It is strictly for research applications in laboratory settings. This compound is provided as a characterizable solid for use in discovery chemistry and method development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7F2NO2S B1422844 (2,6-Difluorophenyl)methanesulfonamide CAS No. 256651-60-2

Properties

IUPAC Name

(2,6-difluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCMBLABGQFAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CS(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluorophenyl)methanesulfonamide typically involves the reaction of 2,6-difluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluorophenyl)methanesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted phenylmethanesulfonamides, sulfonic acids, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
(2,6-Difluorophenyl)methanesulfonamide serves as a crucial building block in the synthesis of complex organic molecules. It is frequently utilized in the preparation of other sulfonamide derivatives and pharmaceuticals, enhancing its value in chemical research and development.

Synthetic Routes
The synthesis typically involves the reaction of 2,6-difluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction is often conducted in organic solvents like dichloromethane under controlled conditions to optimize yield and purity.

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves inhibiting enzymes critical for bacterial growth, making it a potential candidate for developing new antibiotics.

Anticancer Potential
The compound has been explored for its anticancer properties, particularly its ability to inhibit glycolysis in cancer cells. A case study demonstrated that analogs of this compound showed lower IC50 values in glioblastoma multiforme (GBM) cells compared to traditional treatments like 2-deoxy-D-glucose (2-DG).

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits glycolysis in cancer cells
Enzyme InhibitionBinds to dihydropteroate synthase

Pharmaceutical Applications

Drug Development
The compound is being investigated as a pharmaceutical intermediate, particularly for anti-inflammatory treatments. Its unique structure allows it to interact with specific molecular targets involved in inflammatory pathways, potentially leading to new therapeutic agents.

Mechanism of Action
The sulfonamide group can mimic natural substrates, inhibiting enzyme activity and disrupting essential biochemical processes. This mechanism is critical for its therapeutic applications and guides further drug development efforts.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials, including polymers and coatings. Continuous flow synthesis methods are often employed to enhance efficiency and scalability during production.

Case Study 1: Anticancer Activity

A study explored the effects of this compound on glioblastoma cells. The results indicated significant inhibition of cell proliferation through glycolytic pathway disruption, showcasing its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research demonstrated that this compound effectively inhibited various bacterial strains, supporting its application as a novel antimicrobial agent. The study highlighted its mechanism involving enzyme inhibition critical for bacterial survival.

Comparison with Similar Compounds

Halogen-Substituted Phenylmethanesulfonamides

The substitution pattern of halogens on the phenyl ring significantly impacts physicochemical properties and applications. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
(2,6-Difluorophenyl)methanesulfonamide 256651-60-2 C₇H₇F₂NO₂S 207.2 High electronegativity due to fluorine; used in chiral pharmaceutical intermediates .
(2,6-Dichlorophenyl)methanesulfonamide 103482-25-3 C₇H₇Cl₂NO₂S 240.11 Chlorine substituents increase molecular weight and lipophilicity .
N-(2-Fluorophenyl)methanesulfonamide 35980-24-6 C₇H₇FNO₂S 191.20 Single fluorine substituent; lower steric hindrance .
N-(2,4-Difluorophenyl)methanesulfonamide 98611-91-7 C₇H₇F₂NO₂S 207.2 Fluorines at positions 2 and 4; asymmetric electronic distribution .

Key Findings :

  • Electron-withdrawing effects : Fluorine substituents enhance electrophilicity compared to chlorine, influencing reactivity in substitution reactions .
  • Synthetic utility : The 2,6-difluoro configuration is preferred in pharmaceutical intermediates due to its compatibility with asymmetric synthesis routes .

Derivatives with Functional Group Modifications

Functionalized derivatives expand the compound’s applicability in drug discovery:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Role/Application
N-(4-Acetyl-2,6-difluorophenyl)methanesulfonamide 956901-21-6 C₉H₉F₂NO₃S 249.23 Acetyl group enables further ketone-based reactions; synthesized without metal catalysts .
N-[4-(1-Aminoethyl)-2,6-difluorophenyl]methanesulfonamide 1202743-51-8 C₉H₁₂F₂N₂O₂S 250.27 Chiral intermediate for APIs; synthesized via asymmetric reduction .
(R)-N-(4-(1-aminoethyl)-2,6-difluoro-phenyl)-methanesulfonamide hydrochloride 956901-23-8 C₉H₁₃ClF₂N₂O₂S 286.73 Salt form improves stability and solubility for pharmaceutical formulations .

Key Findings :

  • Synthetic efficiency : The acetyl derivative (CAS 956901-21-6) is produced in high yield (~90%) via a metal-free, nitrile-solvent-based method, reducing impurity formation .
  • Chiral specificity: The aminoethyl derivative (CAS 1202743-51-8) is synthesized using titanium ethoxide and borohydride, achieving high optical purity (>99% enantiomeric excess) for drug candidates .

Biological Activity

(2,6-Difluorophenyl)methanesulfonamide is an organic compound characterized by a methanesulfonamide group attached to a 2,6-difluorophenyl moiety. Its molecular formula is C8H8F2N2O2SC_8H_8F_2N_2O_2S, with a molecular weight of approximately 204.22 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The sulfonamide group can mimic natural substrates, thus inhibiting enzyme activity and disrupting essential biochemical processes. This mechanism is crucial for its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Sulfonamides are known for their antibacterial effects, and the introduction of fluorine atoms enhances their potency by improving binding affinity to bacterial enzymes.

  • Activity Spectrum : The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
  • Mechanism : It likely inhibits bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

Anticancer Properties

Studies have explored the anticancer potential of this compound, particularly in targeting glycolytic pathways in cancer cells.

  • Inhibition of Glycolysis : Similar to other fluorinated compounds, it may inhibit hexokinase activity, thereby reducing glycolytic flux in cancer cells.
  • Case Study Example : A recent study demonstrated that analogs of this compound showed lower IC50 values in glioblastoma multiforme (GBM) cells compared to traditional treatments like 2-deoxy-d-glucose (2-DG) .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits glycolysis in cancer cells
Enzyme InhibitionBinds to dihydropteroate synthase

Case Studies

  • Anticancer Activity in GBM :
    • A study evaluated the effects of this compound on GBM cells. Results indicated that the compound effectively reduced cell viability by targeting metabolic pathways associated with tumor growth.
  • Antimicrobial Efficacy :
    • Another case study focused on the antibacterial properties of this compound against various strains. The findings suggested a significant reduction in bacterial growth rates compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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